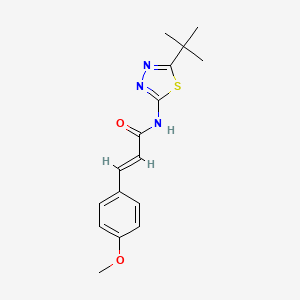
N-(diphenylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(diphenylmethyl)butanamide, also known as Dibutylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that was first synthesized in 2014 and has gained popularity in the recreational drug market due to its stimulant and euphoric effects. However,
Mechanism of Action
N-(diphenylmethyl)butanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which leads to an increase in the levels of these neurotransmitters in the brain. This effect is similar to that of other stimulants such as cocaine and amphetamines. However, the exact mechanism of action of this compound is not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias and hypertension. It also has the potential to cause neurotoxicity and may lead to long-term damage to the brain.
Advantages and Limitations for Lab Experiments
N-(diphenylmethyl)butanamide has several advantages and limitations for lab experiments. Its high potency and selectivity for the dopamine transporter make it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, its potential for neurotoxicity and cardiovascular complications limits its use in animal studies.
Future Directions
There are several future directions for research on N-(diphenylmethyl)butanamide. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as depression and ADHD. Another area of research is the development of safer and more effective synthetic cathinones for recreational use. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound on the brain and body.
Synthesis Methods
N-(diphenylmethyl)butanamide can be synthesized through a multi-step synthetic process that involves the use of various reagents and solvents. The synthesis process typically involves the reaction of 1-phenyl-2-nitropropene with dibutylamine in the presence of a reducing agent such as zinc powder or sodium borohydride. The resulting product is then purified through recrystallization or chromatography.
Scientific Research Applications
N-(diphenylmethyl)butanamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has a high affinity for the dopamine transporter and can increase the release of dopamine in the brain, which may have implications for the treatment of certain psychiatric disorders such as depression and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-benzhydrylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-9-16(19)18-17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNOULMGRYNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)
![methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)


![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)

![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)